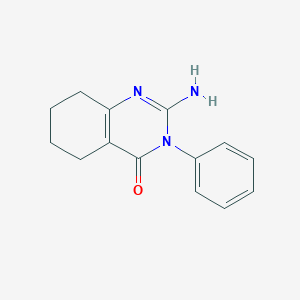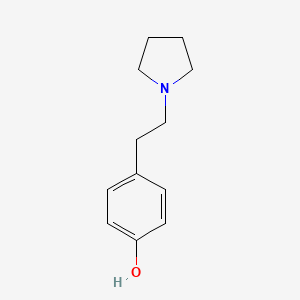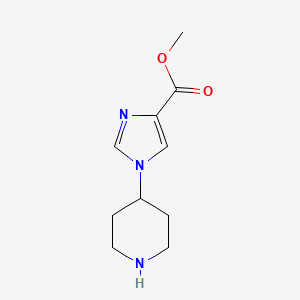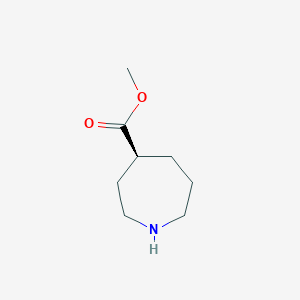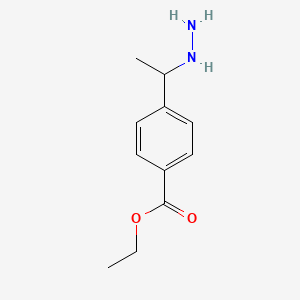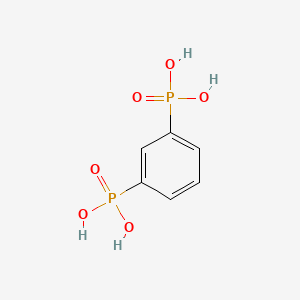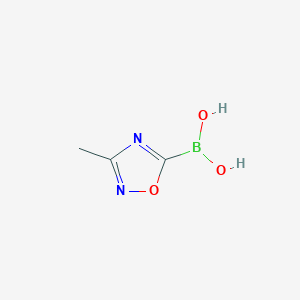
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Übersicht
Beschreibung
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which undergoes oxidative cyclization to yield the oxadiazole ring . The boronic acid group can then be introduced via hydrolysis of aryltrifluoroboronate salts in the presence of silica .
Industrial Production Methods
Industrial production methods for (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the oxadiazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid has several scientific research applications:
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid depends on its specific application. In medicinal chemistry, its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways. For example, boronic acid derivatives are known to inhibit proteasomes, which are involved in protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-1,2,4-oxadiazol-3-yl)boronic acid
- (5-Methyl-1,2,4-oxadiazol-3-yl)boronic acid
- (3-Ethyl-1,2,4-oxadiazol-5-yl)boronic acid
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the oxadiazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O3/c1-2-5-3(4(7)8)9-6-2/h7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORPWYKMFLSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NO1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725941 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782452-17-9 | |
| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


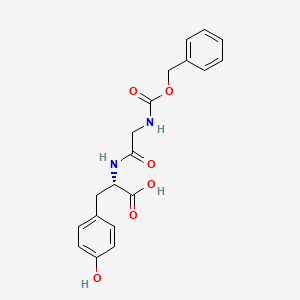
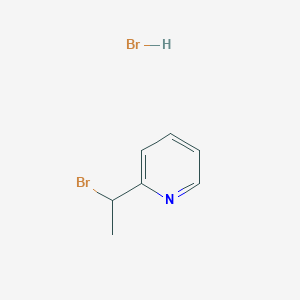
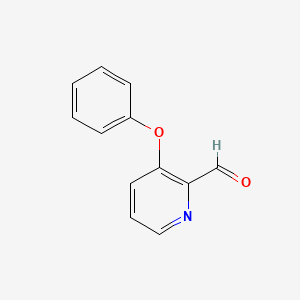
![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)
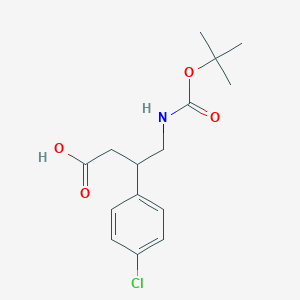
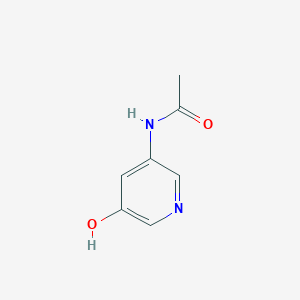
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)
